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Compound of Interest

Compound Name: 2-(Benzyloxy)phenol

Cat. No.: B123662

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for catechol
monobenzyl ether, also known as 2-benzyloxyphenol. The information presented herein is
intended to support research and development activities by providing detailed spectral
characteristics and the methodologies for their acquisition.

Introduction

Catechol monobenzyl ether is a key intermediate in organic synthesis, particularly in the
preparation of various pharmaceutical and fine chemical products. A thorough understanding of
its spectroscopic properties is essential for its identification, characterization, and quality
control. This document compiles and presents nuclear magnetic resonance (NMR), infrared
(IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this
compound.

Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses
of catechol monobenzyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.45-7.30 m 5H Ar-H (benzyl)
6.95 - 6.80 m 4H Ar-H (catechol)
5.10 S 2H -O-CHz-Ph
5.6 (variable) brs 1H -OH
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Assighment
146.5 C-OH
145.8 C-O-CH2
137.0 C-ipso (benzyl)
128.6 C-para (benzyl)
128.0 C-ortho/meta (benzyl)
127.3 C-ortho/meta (benzyl)
1215 Ar-CH (catechol)
120.2 Ar-CH (catechol)
115.8 Ar-CH (catechol)
1149 Ar-CH (catechol)
71.0 -O-CHz-Ph

Note: Specific chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

An FT-IR spectrum of 2-(Benzyloxy)phenol is available in the Aldrich FT-IR Collection Edition

[I.[1] A vapor phase IR spectrum is also available on SpectraBase. Key absorption bands are
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detailed below.

Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

3550 - 3200 Broad

bonded)
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch
1600 - 1450 Strong Aromatic C=C stretch
1250 - 1200 Strong Aryl-O stretch (ether)
1100 - 1000 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)

The electron ionization mass spectrum of catechol monobenzyl ether is available on the NIST
WebBook.[2]

mlz Relative Intensity (%) Assignment

200 40 [M]* (Molecular lon)
91 100 [C7H7]* (Tropylium ion)
109 35 M- C7H7]*

77 15 [CeHs]*

itraviolet-Visible (UV-Vis)

Amax (nm) Solvent

~275 Non-polar solvent

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
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NMR Spectroscopy

A sample of 5-10 mg of catechol monobenzyl ether is dissolved in approximately 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de). The solution is then transferred to an NMR tube.
1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz
or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.

FT-IR Spectroscopy

A thin film of liquid catechol monobenzyl ether is prepared between two potassium bromide
(KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform)
can be cast onto a KBr plate and the solvent allowed to evaporate. The IR spectrum is then
recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

A dilute solution of catechol monobenzyl ether in a volatile organic solvent (e.g., methanol or
acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is
vaporized and bombarded with a high-energy electron beam. The resulting ions are then
separated based on their mass-to-charge ratio.

UV-Vis Spectroscopy

A dilute solution of catechol monobenzyl ether is prepared in a UV-transparent solvent (e.qg.,
ethanol, hexane, or acetonitrile). The absorbance of the solution is measured over a range of
wavelengths (typically 200-400 nm) using a dual-beam UV-Vis spectrophotometer. The solvent
used is also run as a blank for baseline correction.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound like catechol monobenzyl ether.
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Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Catechol Monobenzyl Ether: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123662#catechol-monobenzyl-ether-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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